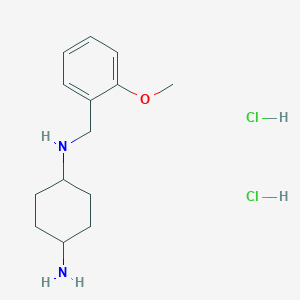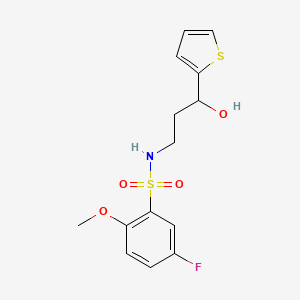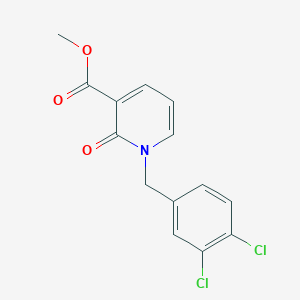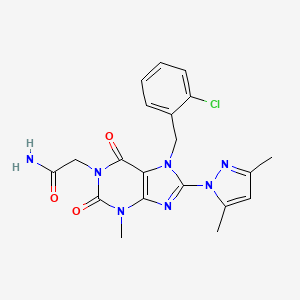
(1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a cyclohexane ring with two amine groups and a methoxybenzyl group attached to the first nitrogen atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexane-1,4-diamine and 2-methoxybenzaldehyde.
Reaction Steps: The reaction involves the formation of an imine intermediate by reacting cyclohexane-1,4-diamine with 2-methoxybenzaldehyde under acidic conditions. The imine is then reduced to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amine groups to nitro groups.
Reduction: Reduction reactions can convert nitro groups back to amine groups.
Substitution: Substitution reactions can occur at the amine groups, replacing the hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Reduced amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(1R,4R)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound may serve as a ligand for metal ions, facilitating studies on metalloproteins and enzymes.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (1R,4R)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Cyclohexane-1,4-diamine: A simpler compound without the methoxybenzyl group.
N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine: Similar to the target compound but without the dihydrochloride moiety.
Trans-1,4-diaminocyclohexane: Another cyclohexane derivative with similar amine groups.
Uniqueness: (1R,4R)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is unique due to the presence of the methoxybenzyl group, which can impart different chemical and biological properties compared to similar compounds. This group can enhance the compound's solubility, binding affinity, and overall reactivity.
Properties
IUPAC Name |
4-N-[(2-methoxyphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13;;/h2-5,12-13,16H,6-10,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFFLUGKLIIRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-(2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate](/img/structure/B2806791.png)
![2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2806793.png)
![2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2806794.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2806795.png)
![(5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2806797.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2806799.png)

![4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2806806.png)
![ethyl 6-(2-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2806807.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2806809.png)
![N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2806810.png)
![4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid](/img/structure/B2806812.png)


